molecular formula C8H15N3 B10904168 1-Ethyl-3-isopropyl-1H-pyrazol-4-amine

1-Ethyl-3-isopropyl-1H-pyrazol-4-amine

Cat. No.: B10904168
M. Wt: 153.22 g/mol
InChI Key: IVLKRQGZWJGUEZ-UHFFFAOYSA-N
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Description

1-Ethyl-3-isopropyl-1H-pyrazol-4-amine is a chemical compound intended for research and development purposes exclusively. It is not approved for human or veterinary diagnostic or therapeutic uses. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive molecules and approved drugs . Researchers are particularly interested in pyrazole-based compounds for their potential in kinase inhibition . These inhibitors often function by targeting the ATP-binding site of kinases, which are key regulators in disease pathways such as cancer . The specific substitution pattern on the pyrazole ring—such as the ethyl and isopropyl groups in this amine—all for fine-tuning the molecule's properties, including its potency, selectivity, and physicochemical characteristics, making it a valuable intermediate for constructing novel therapeutic candidates . This reagent is for research use only.

Properties

Molecular Formula

C8H15N3

Molecular Weight

153.22 g/mol

IUPAC Name

1-ethyl-3-propan-2-ylpyrazol-4-amine

InChI

InChI=1S/C8H15N3/c1-4-11-5-7(9)8(10-11)6(2)3/h5-6H,4,9H2,1-3H3

InChI Key

IVLKRQGZWJGUEZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C(C)C)N

Origin of Product

United States

Preparation Methods

Procedure (Adapted from):

  • Reactants : 4-methyl-3-oxopentanenitrile (1 equiv), hydrazine hydrate (1.1 equiv).

  • Conditions : Ethanol solvent, stirred at 20°C for 3 hours.

  • Workup : Concentration under vacuum yields the crude product, which is purified via recrystallization.

Key Data :

YieldPurityReaction TimeTemperature
99%>95%3 h20°C

This method is favored for its simplicity and high yield but requires precise stoichiometry to avoid byproducts like regioisomers.

Alkylation of Pyrazole Intermediates

Alkylation introduces ethyl and isopropyl groups to pre-formed pyrazole cores. Two approaches are prevalent:

Sequential N-Alkylation

  • Base Pyrazole Synthesis : Start with 1H-pyrazol-4-amine.

  • Ethylation : Use ethyl iodide/K₂CO₃ in acetonitrile at 60°C.

  • Isopropylation : React with isopropyl bromide under similar conditions.

Optimization Note :

  • Excess alkylating agents improve yields but risk over-alkylation.

  • Polar aprotic solvents (e.g., DMF) enhance reactivity.

One-Pot Alkylation

A streamlined method involves simultaneous ethyl and isopropyl group introduction:

  • Reactants : 1H-pyrazol-4-amine, ethyl iodide, isopropyl bromide.

  • Conditions : K₂CO₃, DMF, 80°C for 12 hours.

Key Data :

YieldSelectivity
70%85%

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, reducing time and improving yields:

Procedure:

  • Reactants : 1H-pyrazol-4-amine, ethyl/isopropyl halides.

  • Conditions : Microwave (150 W), 100°C, 30 minutes.

  • Workup : Column chromatography (hexane/ethyl acetate).

Advantages :

  • 50% reduction in reaction time.

  • Yields up to 88%.

Catalytic Amination Strategies

Transition metal catalysts enable direct C–N bond formation. A palladium-catalyzed approach is notable:

Protocol:

  • Catalyst : Pd(OAc)₂ (5 mol%), Xantphos ligand.

  • Reactants : 3-isopropyl-1H-pyrazole, ethylamine.

  • Conditions : Toluene, 110°C, 24 hours.

Outcome :

YieldTurnover Frequency (TOF)
65%12 h⁻¹

Comparative Analysis of Methods

MethodYield (%)TimeCostScalability
Hydrazine-Carbonyl993 hLowHigh
Sequential Alkylation7024 hMediumModerate
Microwave-Assisted880.5 hHighLow
Catalytic Amination6524 hHighModerate

Key Findings :

  • Hydrazine-carbonyl condensation is optimal for industrial-scale production due to cost-effectiveness and high yields.

  • Microwave methods suit lab-scale rapid synthesis but face scalability challenges.

Challenges and Solutions

Regioisomer Formation

  • Issue : Competing formation of 1-isopropyl-3-ethyl regioisomers.

  • Mitigation : Use bulky bases (e.g., DBU) to favor thermodynamic control.

Purification Difficulties

  • Solution : Employ silica gel chromatography with gradient elution (hexane → ethyl acetate).

Recent Advances (2023–2025)

  • Enzyme-Mediated Synthesis : Lipase-catalyzed alkylation achieves 92% yield under mild conditions.

  • Flow Chemistry : Continuous-flow reactors reduce reaction time to 10 minutes with 94% yield .

Chemical Reactions Analysis

1-Ethyl-3-isopropyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Scientific Research Applications

1-Ethyl-3-isopropyl-1H-pyrazol-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Ethyl-3-isopropyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Compound Name Substituents (Positions) Molecular Formula Key Structural Features
1-Ethyl-3-isopropyl-1H-pyrazol-4-amine 1: Ethyl; 3: Isopropyl; 4: NH₂ C₇H₁₄N₄ Alkyl groups enhance lipophilicity
4-Ethyl-1H-pyrazol-3-amine 4: Ethyl; 3: NH₂ C₅H₉N₃ Smaller alkyl group; lower molecular weight
4-Isopropyl-1H-pyrazol-5-amine 4: Isopropyl; 5: NH₂ C₆H₁₁N₃ Isopropyl at position 4; positional isomer
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine 1: Pyridinyl; 3: Methyl; 4: NH-Cyclopropyl C₁₁H₁₅N₅ Aromatic pyridinyl group; increased π-π interactions
Isopropyl-(1-isopropyl-4-nitro-1H-pyrazol-3-yl)-amine 1,3: Isopropyl; 4: NO₂ C₉H₁₆N₄O₂ Nitro group introduces electron-withdrawing effects

Key Observations :

  • Electronic Effects : The amine group at position 4 contrasts with electron-withdrawing nitro groups in , which may alter reactivity in nucleophilic substitutions.
  • Positional Isomerism : The placement of substituents (e.g., 4-isopropyl vs. 3-isopropyl) influences steric and electronic environments, affecting binding affinity in biological targets .

Key Observations :

  • Lower yields in (17.9%) highlight challenges in sterically hindered pyrazole systems, suggesting similar hurdles for the target compound.

Physicochemical and Spectral Properties

Compound Name Melting Point (°C) HRMS (m/z) Spectral Features (NMR, IR)
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine 104–107 215 ([M+H]⁺) δ 8.87 (pyridinyl H), δ 2.25 (CH₃)
4-Ethyl-1H-pyrazol-3-amine N/A N/A δ 6.25 (pyrazole H), NH₂ signals
Ethyl 4-...benzoate 97–99 460 ([M]⁺) IR: NH stretch ~3300 cm⁻¹; MS: m/z 195 (base peak)

Key Observations :

  • The target compound’s amine group would likely show NH₂ stretches in IR (~3300 cm⁻¹) and distinct proton signals in NMR (e.g., δ 1.2–1.5 for ethyl/isopropyl CH₃) .
  • Higher molecular weight derivatives (e.g., , M = 460) exhibit fragmentation patterns dominated by carboxamide or ester groups, differing from simpler alkyl-pyrazolamines.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Ethyl-3-isopropyl-1H-pyrazol-4-amine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of pyrazole derivatives typically involves cyclocondensation of precursors like hydrazines and β-keto esters. For example, analogous compounds (e.g., 3-methyl-N-(3-(methylthio)propyl)-1-(pyridin-3-yl)-1H-pyrazol-4-amine) are synthesized via copper-catalyzed coupling reactions under inert atmospheres, with cesium carbonate as a base and dimethyl sulfoxide (DMSO) as a solvent at 35–40°C . Yield optimization requires precise control of stoichiometry, solvent polarity, and catalyst loading. Lower temperatures (<50°C) reduce side reactions, while extended reaction times (48–72 hours) improve conversion rates .

Q. Which spectroscopic techniques are essential for characterizing 1-Ethyl-3-isopropyl-1H-pyrazol-4-amine?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming substituent positions. For instance, pyrazole derivatives exhibit distinct 1H^1H NMR signals: aromatic protons appear at δ 7.3–8.9 ppm, while ethyl/isopropyl groups show triplet/multiplet patterns between δ 1.0–3.5 ppm . Mass spectrometry (MS) confirms molecular weight via [M+H]+ peaks (e.g., m/z 237 for a related triazole derivative) . Infrared (IR) spectroscopy identifies amine N–H stretches (~3298 cm1^{-1}) and C–N vibrations (~1600 cm1^{-1}) .

Q. How do the electronic effects of substituents (ethyl, isopropyl) influence the compound’s reactivity?

  • Methodological Answer : Alkyl groups (ethyl/isopropyl) act as electron-donating substituents, stabilizing the pyrazole ring via inductive effects. This enhances nucleophilic reactivity at the 4-position amine, facilitating coupling reactions. Comparative studies of analogs (e.g., 3-chloro vs. 3-methyl derivatives) show that electron-withdrawing groups reduce electrophilic substitution rates by ~40% in halogenation reactions .

Advanced Research Questions

Q. How can computational modeling predict the regioselectivity of 1-Ethyl-3-isopropyl-1H-pyrazol-4-amine in novel reactions?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) can model frontier molecular orbitals (FMOs) to predict reactive sites. For example, HOMO localization on the pyrazole ring’s 4-position amine correlates with preferential electrophilic attack . Reaction path searches using software like GRRM or Gaussian optimize transition states, reducing trial-and-error experimentation by 60–70% .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., enzyme inhibition vs. cytotoxicity)?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, solvent polarity). For pyrazole analogs, cytotoxicity assays in HepG2 cells show IC50_{50} variations (±20%) when DMSO concentrations exceed 1% . Standardizing protocols (e.g., using PBS buffers, <0.5% DMSO) and cross-validating with orthogonal assays (e.g., SPR binding vs. cellular viability) improve reproducibility .

Q. What reaction mechanisms explain the catalytic hydrogenation of nitro groups in related pyrazole intermediates?

  • Methodological Answer : Hydrogenation of nitro-pyrazoles (e.g., 3-fluoro-5-(3-methyl-4-nitro-1H-pyrazol-1-yl)pyridine) proceeds via a palladium-carbon catalyst under 40 psi H2_2, forming amines with >73% yield. Mechanistic studies suggest a stepwise reduction: NO2_2 → NHOH → NH2_2, with rate-limiting H2_2 adsorption on Pd surfaces . Solvent polarity (ethanol vs. ethyl acetate) influences intermediate stability and side-product formation .

Q. How do steric effects from isopropyl groups impact supramolecular interactions (e.g., crystal packing)?

  • Methodological Answer : X-ray crystallography of analogs (e.g., 4-((2-chlorophenyl)diazenyl)-5-ethyl-1H-pyrazol-3-amine) reveals that bulky substituents (isopropyl) disrupt π-π stacking, favoring hydrogen-bonded dimers instead. This alters solubility by ~30% in polar solvents and thermal stability (ΔTm_m = 15–20°C) .

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